1-(4-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
1-(4-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step process. The key steps include:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the bromophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a bromophenyl group, typically using a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the oxolan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the oxolan-2-ylmethyl group is introduced using an appropriate alkylating agent.
Introduction of the propan-2-yl group: This step involves the alkylation of the triazole ring with an isopropyl group, typically using an alkyl halide.
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-(4-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used as a tool compound in biological studies to investigate the mechanisms of action of triazole derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and is used in various organic synthesis reactions.
Industrial Applications: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This inhibition can lead to the disruption of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-(4-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which can lead to differences in biological activity and chemical reactivity.
1-(4-Methylphenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: The presence of a methyl group instead of a bromophenyl group can affect the compound’s properties and interactions with biological targets.
1-(4-Fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: The fluorophenyl group can impart different electronic and steric effects, influencing the compound’s behavior in chemical and biological systems.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-11(2)16-15(17(23)19-10-14-4-3-9-24-14)20-21-22(16)13-7-5-12(18)6-8-13/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJXLCLBMSZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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